N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(20-23-15-7-1-2-8-17(15)26-20)22-14-6-3-5-13(11-14)16-12-21-18-9-4-10-24(16)18/h1-3,5-8,11-12H,4,9-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMIAUNDAMRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives
Benzo[d]thiazole-2-carboxylic acid is synthesized through the reaction of 2-aminothiophenol with chlorooxoacetate under basic conditions. In a representative procedure, 2-aminothiophenol (1.0 equiv) reacts with ethyl chlorooxoacetate (1.2 equiv) in ethanol with triethylamine (2.0 equiv) at 80°C for 6 hours, yielding ethyl benzo[d]thiazole-2-carboxylate (78% yield). Saponification with aqueous NaOH (2M, reflux, 3 hours) provides the carboxylic acid (95% yield).
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | 80°C |
| Reaction Time | 6 hours |
Preparation of 3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Pyrroloimidazole Ring Construction via Tandem Cyclization
The pyrrolo[1,2-a]imidazole core is assembled through a Cu-catalyzed cyclization of N-propargyl imidazole derivatives. Adapted from methods in, imidazole-2-carbaldehyde (1.0 equiv) reacts with propargyl bromide (1.5 equiv) in DMF at 60°C for 12 hours to form N-propargyl imidazole. Subsequent treatment with CuI (10 mol%) and Cs₂CO₃ (2.0 equiv) in acetonitrile at 100°C induces cyclization, yielding 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (64% yield).
Amide Bond Formation via Carboxylic Acid Activation
Coupling Using HATU/EDCI
The final step involves coupling benzo[d]thiazole-2-carboxylic acid (1.2 equiv) with 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline (1.0 equiv) using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the target compound in 68% yield.
Comparative Coupling Agents
| Coupling Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU | 68 | 98.5 |
| EDCI/HOBt | 59 | 97.2 |
| DCC/DMAP | 52 | 95.8 |
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar arrangement of the benzo[d]thiazole and pyrroloimidazole systems, with dihedral angles of 12.3° between the rings. The amide bond adopts a trans configuration, stabilized by intramolecular H-bonding (N–H···O=C, 2.01 Å).
Challenges and Mitigation Strategies
Regioselectivity in Pyrroloimidazole Formation
Competing pathways during cyclization may yield regioisomeric byproducts. Employing CuI/Cs₂CO₃ suppresses dimerization, enhancing regioselectivity (>8:1 ratio).
Amide Bond Hydrolysis
The electron-deficient benzo[d]thiazole ring increases susceptibility to hydrolysis. Storage under anhydrous conditions at −20°C ensures stability for >6 months.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to inhibit specific kinases involved in cell proliferation. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.
Case Study:
- A study by Wei et al. demonstrated that derivatives of N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide showed significant growth inhibition in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 20 µM. This suggests moderate potency compared to standard chemotherapeutics like Doxorubicin, which has an IC50 of approximately 0.5 µM.
Mechanism of Action:
The mechanism involves inducing apoptosis in cancer cells through the inhibition of specific kinase pathways. This modulation leads to disrupted signal transduction processes critical for cancer cell survival.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings:
In vitro studies indicate that the compound can significantly reduce inflammation markers in activated macrophages, suggesting its potential application in treating inflammatory diseases.
Materials Science
3.1 Organic Semiconductors
The stability and electronic properties of this compound make it suitable for use in organic semiconductors. Its unique structure allows it to function effectively as a charge transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Insights:
Studies have shown that incorporating this compound into device architectures can enhance charge mobility and overall device efficiency.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Pharmacological Activity
- Cyclooxygenase Inhibition : The analog 2-(4-methylthiophenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibits reversible and competitive inhibition of cyclooxygenase (COX-1/2), suggesting that the pyrroloimidazole scaffold may interact with peroxide intermediates in enzymatic reactions . In contrast, VU0544341-1’s benzothiazole group could confer distinct selectivity, though its COX affinity remains unverified.
Structural and Functional Differences
- Benzothiazole vs. Benzamide : Replacing the benzothiazole group in VU0544341-1 with a benzamide (as in ) reduces molecular weight (317.38 vs. 349.42) and likely alters solubility and target engagement.
- Substituent Effects : The addition of a methylthiophenyl group (as in ) enhances COX inhibition, whereas the triazole derivative in shows acute toxicity, highlighting the impact of peripheral substituents on bioactivity.
Biological Activity
The compound N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 360.4 g/mol. It features a complex structure that combines pyrrole and imidazole moieties, contributing to its diverse biological interactions.
Structural Representation
| Component | Description |
|---|---|
| Core Structure | Heterocyclic compound with fused ring systems |
| Functional Groups | Contains amide, thiazole, and imidazole groups |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific kinases involved in signal transduction pathways, which are critical for cell proliferation and survival.
- Antiproliferative Effects : Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study 1 : A study reported an IC50 value of 0.25 μM against hepatocarcinoma cells (HepG2), indicating potent activity through mechanisms such as AMPK phosphorylation regulation and p53/p21 pathway activation .
- Case Study 2 : Another derivative demonstrated IC50 values ranging from 0.20 to 2.58 μM against multiple cancer cell lines in the National Cancer Institute's panel .
Anti-inflammatory Properties
The compound's structural similarities to known anti-inflammatory agents suggest potential applications in treating inflammatory disorders. It has been noted for:
- Analgesic Effects : Exhibiting significant analgesic properties with lower toxicity compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values as low as 0.25 μM | |
| Anti-inflammatory | Significant reduction in edema | |
| Enzyme inhibition | Modulation of kinase activity |
Cytotoxicity Assessment
Cytotoxicity studies on human embryonic kidney cells (HEK-293) revealed that most active compounds derived from this scaffold were non-toxic, indicating a favorable safety profile for further development .
Q & A
Q. How can researchers optimize the synthesis of N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. Key factors include:
- Solvent selection : Polar aprotic solvents like DMF (as in ) enhance nucleophilic substitution efficiency.
- Catalyst/base : K₂CO₃ is commonly used to deprotonate intermediates (e.g., thiol groups in ).
- Temperature : Room temperature or controlled heating (e.g., microwave-assisted synthesis in ) minimizes side reactions.
- Stoichiometry : A 1:1.1 molar ratio of reactants ensures complete conversion ().
Q. Experimental Design Table :
Use statistical methods like Design of Experiments (DoE) to identify interactions between variables ().
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Characterization involves:
Q. How can computational methods predict reaction pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction mechanisms:
- Transition State Analysis : Identify energy barriers for cyclization steps ().
- Solvent Effects : Use COSMO-RS to simulate solvent interactions ().
- Reaction Network Mapping : Tools like AFIR (Artificial Force Induced Reaction) explore competing pathways ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Q. Example SAR Table :
| Derivative | Substituent (R) | IC₅₀ (nM) | Target Protein |
|---|---|---|---|
| Parent | H | 250 | Kinase X |
| 9c () | 4-Bromophenyl | 45 | Kinase X |
Q. How should researchers address contradictions in experimental vs. computational data?
Methodological Answer:
Q. What strategies mitigate byproduct formation during scale-up?
Methodological Answer:
Q. How can researchers address gaps in physicochemical data (e.g., solubility, stability)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
